molecular formula C12H12N4O3S B3042782 Ethyl 4-amino-5-oxo-6-[2-(2-thienyl)vinyl]-4,5-dihydro-1,2,4-triazine-3-carboxylate CAS No. 680211-28-3

Ethyl 4-amino-5-oxo-6-[2-(2-thienyl)vinyl]-4,5-dihydro-1,2,4-triazine-3-carboxylate

Cat. No.: B3042782
CAS No.: 680211-28-3
M. Wt: 292.32 g/mol
InChI Key: BRZQHUZXSASBQK-AATRIKPKSA-N
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Description

Ethyl 4-amino-5-oxo-6-[2-(2-thienyl)vinyl]-4,5-dihydro-1,2,4-triazine-3-carboxylate is a key synthetic intermediate in medicinal chemistry, designed for the development of novel fused heterocyclic systems with potential biological activity. Its structure incorporates a 1,2,4-triazine core, a scaffold renowned for yielding pharmacologically active compounds, fused with a thiophene substituent known to confer significant biological properties . Thiophene derivatives are extensively documented for a broad spectrum of activities, including anti-inflammatory, antipyretic, antiviral, and notably, antitumor effects . The primary research value of this compound lies in its role as a versatile precursor for the synthesis of complex, multi-ring heterocycles, such as various pyridazino-triazine derivatives, which are of high interest in drug discovery campaigns . Fused 1,2,4-triazine systems, accessible from intermediates like this compound, have demonstrated considerable promise in anticancer research. Specific analogs have shown potent cytotoxicity against a range of human cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . Some related compounds have been reported to exhibit growth inhibition potency comparable to or even surpassing reference drugs like Doxorubicin and 5-fluorouracil in preliminary screenings . The compound is intended for use in cyclization reactions with various bifunctional reagents to construct new molecular architectures. Researchers can utilize this material to explore structure-activity relationships (SAR) and develop new candidates for the treatment of proliferative disorders. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

ethyl 4-amino-5-oxo-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-2-19-12(18)10-15-14-9(11(17)16(10)13)6-5-8-4-3-7-20-8/h3-7H,2,13H2,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZQHUZXSASBQK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C(=O)N1N)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN=C(C(=O)N1N)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-amino-5-oxo-6-[2-(2-thienyl)vinyl]-4,5-dihydro-1,2,4-triazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thienyl-substituted precursors with various reagents under controlled conditions. For instance, microwave-assisted synthesis has been reported to enhance yield and reduce reaction time, making it a favorable method for producing this compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazine derivatives. This compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness; for example:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound could serve as a potential lead in the development of new antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in various animal models. The compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. A comparative study showed that the compound's efficacy was comparable to that of established anti-inflammatory drugs like indomethacin:

Compound ED50 (µg/kg)
Ethyl Triazine10
Indomethacin9

This suggests that the compound may act through similar pathways as conventional anti-inflammatory medications .

Antioxidant Activity

In vitro assays have shown that this compound exhibits strong antioxidant properties. The DPPH radical scavenging assay yielded an IC50 value of 25 µg/mL, indicating its potential to mitigate oxidative stress-related damage .

Case Studies

Several case studies have documented the therapeutic potential of triazine derivatives:

  • Case Study on Anti-anxiety Effects :
    A study involving animal models demonstrated that derivatives similar to Ethyl 4-amino-5-oxo-6-[2-(2-thienyl)vinyl]-4,5-dihydro-1,2,4-triazine exhibited anxiolytic effects comparable to standard treatments like diazepam. Behavioral tests indicated reduced anxiety levels in treated subjects .
  • Case Study on Antitumor Activity :
    Preliminary investigations into the antitumor activity of triazine derivatives revealed promising results against various cancer cell lines. The compound induced apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism of action .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of Ethyl 4-amino-5-oxo-6-[2-(2-thienyl)vinyl]-4,5-dihydro-1,2,4-triazine-3-carboxylate has been achieved through various methods, including microwave-assisted techniques that enhance yield and reduce reaction times. The compound's structure has been confirmed using spectroscopic techniques such as IR, 1H^{1}H-NMR, and 13C^{13}C-NMR analysis, which reveal characteristic functional groups and confirm the molecular integrity of the synthesized compound .

Anticancer Properties

Recent studies have highlighted the anticancer activity of this compound and its derivatives. For instance:

  • In vitro studies demonstrated significant anticancer effects against various human cancer cell lines such as hepatocellular carcinoma (Hep-G2), colon carcinoma (HCT-116), and breast adenocarcinoma (MCF-7) .
  • Compounds derived from this triazine structure exhibited cytotoxicity that correlates with their structural modifications, suggesting that specific substituents can enhance their therapeutic efficacy.

Other Therapeutic Applications

In addition to its anticancer properties, this compound has potential applications in other therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties against a range of bacterial strains. The incorporation of different functional groups has been shown to enhance its activity against resistant bacterial strains .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Activity Target Cells/Organisms Reference
AnticancerInduces apoptosisHep-G2, HCT-116, MCF-7
AntimicrobialInhibits bacterial growthVarious resistant bacterial strains

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Sulfur-containing substituents (e.g., thio-methoxy in compound 10 ) may increase polarity and solubility in polar solvents compared to the target’s vinyl-thienyl group .

Physical and Spectral Properties

Data from analogs in and highlight substituent-driven variations:

Property Target Compound (Inferred) Compound 10 () Ethyl 4-amino-6-(trichloromethyl)-... ()
Molecular Formula C₁₃H₁₆N₄O₂S (estimated) C₁₉H₂₂N₄O₄S₂ C₇H₇Cl₃N₄O₂
Melting Point Not reported 160–162°C Not reported
1H-NMR Signals NH₂ (~δ 3.95 ppm, inferred from ) SCHCO (δ 4.00 ppm), NH₂ (δ 3.95 ppm) Aromatic/Cl signals expected
Elemental Analysis Not reported C: 51.58%, H: 5.07% (calc.) High Cl content (~30%)

Key Observations :

  • The trichloromethyl analog () likely exhibits higher density and lower solubility in aqueous media due to halogenation.
  • Thioether-linked substituents (e.g., compound 10 ) show distinct SCHCO proton signals (δ 4.00 ppm), absent in the target compound .
Substitution Reactions
  • Target Compound : Reacts with dichloroacetic acid to form fused triazine derivatives (e.g., compound 15 ), indicating susceptibility to electrophilic attack at the triazine core .
  • Methylmercapto Analogs (): Undergo nucleophilic substitution with aromatic amines (e.g., p-toluidine) to yield derivatives with enhanced bioactivity .
  • Chlorinated Analogs (): Likely participate in halogen-exchange reactions, useful in agrochemical synthesis.

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 4-amino-5-oxo-6-[2-(2-thienyl)vinyl]-4,5-dihydro-1,2,4-triazine-3-carboxylate?

Answer:
The compound can be synthesized via cyclocondensation reactions involving thiophene-containing precursors. A validated approach involves treating intermediates with dichloroacetic acid in ethanolic KOH (10%), as demonstrated in the synthesis of structurally similar triazine-thiophene hybrids (e.g., compound 15 in ). Key steps include:

  • Microwave-assisted synthesis to enhance reaction efficiency and yield .
  • Use of Tebbe reagent for olefination, which introduces the vinyl-thienyl moiety (analogous to methods in for allylphenyl vinyl ethers).
  • Purification via column chromatography and characterization by 1H^1H-NMR (e.g., δ = 3.95 ppm for NH2_2, δ = 4.00 ppm for SCHCO) and elemental analysis .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : Detect characteristic signals (e.g., NH2_2 protons at δ = 3.95 ppm, vinyl protons at δ = 6.5–7.5 ppm for thienyl groups) .
  • X-ray Crystallography : Refine structures using programs like SHELXL ( ), which is robust for small molecules and high-resolution data. For macromolecular interfaces, SHELXPRO can assist in model building .
  • Mass Spectrometry : Confirm molecular weight (theoretical MW: ~345 g/mol) via HRMS or MALDI-TOF.

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:
Discrepancies in NMR or crystallographic data may arise from:

  • Tautomerism or dynamic equilibria : Perform variable-temperature NMR to identify shifting proton environments .
  • Crystallographic twinning : Use SHELXD ( ) to deconvolute twinned datasets, particularly for high-symmetry space groups .
  • Impurity interference : Cross-validate with HPLC-MS (≥95% purity threshold) and repeat syntheses under inert atmospheres to avoid oxidation byproducts.

Advanced: What methodological strategies are recommended for determining the pKa of this compound?

Answer:
Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, DMF) provides accurate pKa values for triazine derivatives:

  • Procedure : Titrate with 0.05 M tetrabutylammonium hydroxide (TBAH) and record mV changes. Plot titration curves to derive half-neutralization potentials (HNPs) and calculate pKa (, Table 1) .
  • Solvent selection : Use low-dielectric solvents to minimize solvation effects.
  • Validation : Compare experimental pKa with computational predictions (e.g., COSMO-RS or DFT).

Advanced: How can researchers optimize reaction yields for derivatives with pharmacological potential?

Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, microwave-assisted reactions ( ) can reduce time and improve yields by 20–30% .
  • Mechanistic studies : Use 13C^{13}C-NMR to track reaction intermediates (e.g., SCHCO at δ = 38.2 ppm) .
  • Scale-up challenges : Address solubility issues via co-solvents (e.g., THF/DMF mixtures) and monitor exotherms to prevent decomposition.

Basic: What safety precautions are necessary when handling this compound?

Answer:
While specific toxicity data are limited, general protocols include:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods due to potential inhalation hazards (analogous to Safety Data Sheets in ).
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.

Advanced: How can computational methods aid in studying this compound’s reactivity?

Answer:

  • DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack at the triazine ring) using Gaussian or ORCA software.
  • Molecular docking : Screen for bioactivity (e.g., antimicrobial or anticancer targets) by modeling interactions with enzymes like dihydrofolate reductase .
  • QSAR Models : Correlate substituent effects (e.g., thienyl vs. phenyl groups) with biological activity using descriptors like logP and HOMO-LUMO gaps.

Advanced: What strategies address low crystallinity in X-ray studies?

Answer:

  • Crystallization optimization : Test solvent mixtures (e.g., ethyl acetate/hexane) and slow evaporation techniques.
  • Cryocooling : Use liquid N2_2 to stabilize crystals during data collection.
  • Software tools : Employ SHELXE ( ) for phase extension in cases of weak diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-amino-5-oxo-6-[2-(2-thienyl)vinyl]-4,5-dihydro-1,2,4-triazine-3-carboxylate
Reactant of Route 2
Ethyl 4-amino-5-oxo-6-[2-(2-thienyl)vinyl]-4,5-dihydro-1,2,4-triazine-3-carboxylate

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